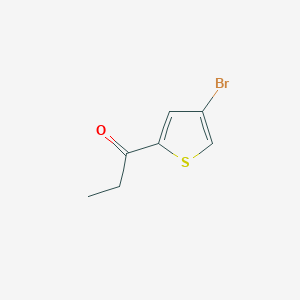










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7](=O)[CH2:8][CH3:9])[S:5][CH:6]=1.O.NN.[OH-].[K+].Cl>C(O)CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH2:8][CH3:9])[S:5][CH:6]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(SC1)C(CC)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 35° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 160° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 hr
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with pentane (3×200mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The pentane was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 39.7 g of crude product as
|
|
Type
|
CUSTOM
|
|
Details
|
The material was purified by flash chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with pentane
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(SC1)CCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |